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molecular formula C10H21NO B8723811 3-(1-Ethyl-4-piperidinyl)-1-propanol

3-(1-Ethyl-4-piperidinyl)-1-propanol

Cat. No. B8723811
M. Wt: 171.28 g/mol
InChI Key: WFSDTCFKJVGRRC-UHFFFAOYSA-N
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Patent
US08563717B2

Procedure details

Prepared similarly to Intermediate 20 from 3-(4-piperidinyl)-1-propanol hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.96 (t, J=7.2 Hz, 3H) 1.01-1.23 (m, 5H) 1.36-1.45 (m, 2H) 1.56-1.63 (m, 2H) 1.72-1.81 (m, 2H) 2.22-2.29 (m, 2H) 2.73 (s, 17H residual DMF) 2.81 (d, J=11.54 Hz, 2H) 2.86-2.92 (m, 18H residual DMF) 3.30-3.39 (m, 3H) 4.30-4.36 (m, 1H) 7.95 (s, 8H residual DMF)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]O)[CH2:5][CH2:4]1)[CH3:2].Cl.N1CCC(CC[CH2:21][OH:22])CC1>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH:6]([CH2:9][CH2:10][CH2:21][OH:22])[CH2:7][CH2:8]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCC(CC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)CCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1CCC(CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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